molecular formula C11H4Cl2F3NO2S B3281122 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 72860-48-1

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B3281122
CAS No.: 72860-48-1
M. Wt: 342.1 g/mol
InChI Key: ZADFKLBDWFJYNY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a chlorothiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of 2-aminothiazoles with chloroacetic acid derivatives under acidic conditions. The chlorophenyl group can be introduced through subsequent halogenation reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the presence of the pyridine ring instead of the thiazole ring.

  • 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)pyrimidine: Similar chlorophenyl and trifluoromethyl groups but with a pyrimidine ring.

  • 4-Chlorophenyl 2-chloro-4-(trifluoromethyl)imidazole: Similar chlorophenyl and trifluoromethyl groups but with an imidazole ring.

These compounds share structural similarities but differ in their core heterocyclic rings, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(4-chlorophenyl) 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl2F3NO2S/c12-5-1-3-6(4-2-5)19-9(18)7-8(11(14,15)16)17-10(13)20-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADFKLBDWFJYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(N=C(S2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Reactant of Route 3
4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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4-Chlorophenyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

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